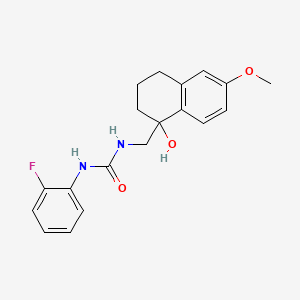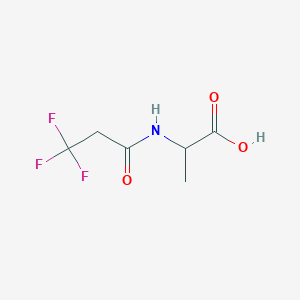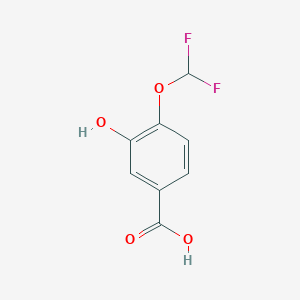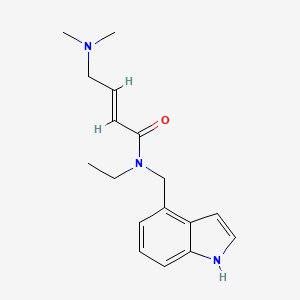![molecular formula C23H24FN3O3S2 B2644220 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide CAS No. 1207008-25-0](/img/structure/B2644220.png)
3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophene group (a five-membered ring with four carbon atoms and one sulfur atom), a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), a sulfonyl group (a sulfur atom bonded to two oxygen atoms), and a carboxamide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom) .Aplicaciones Científicas De Investigación
Antibacterial Activities : Wu Qi (2014) synthesized derivatives of piperazine and investigated their antibacterial activities. Specifically, compounds like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine exhibited notable antibacterial activities, highlighting the potential of these compounds in antibacterial applications (Wu Qi, 2014).
Hydrogen Bonding Studies : Research by Graham Smith, Urs D. Wermuth, and Dalius S. Sagatys (2011) delved into the hydrogen-bonding patterns of proton-transfer compounds involving piperazine. These findings are significant for understanding the molecular interactions and potential applications of piperazine-based compounds (Smith, Wermuth, & Sagatys, 2011).
Chemical Characterization and Biological Evaluation : A study by C. Sanjeevarayappa et al. (2015) focused on synthesizing and characterizing a piperazine compound. They evaluated its antibacterial and anthelmintic activities, suggesting its utility in these domains (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Synthesis and Antimicrobial Evaluation : A 2017 study by Rahul P. Jadhav et al. involved synthesizing piperazine derivatives and evaluating their antimicrobial properties. This further underscores the potential of piperazine-based compounds in antimicrobial applications (Jadhav, Raundal, Patil, & Bobade, 2017).
Antimicrobial Screening : Research by V. Jagtap et al. (2010) included the synthesis of fluoro-substituted benzothiazole piperazine compounds and their subsequent screening for antimicrobial activity. This work contributes to the understanding of how fluoro-substitution can enhance the antimicrobial properties of these compounds (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Polyamide Synthesis : M. Hattori and M. Kinoshita (1979) synthesized polyamides containing piperazine and investigated their properties. This work is important for understanding the applications of piperazine in polymer science (Hattori & Kinoshita, 1979).
Lewis Basic Catalyst Application : Zhouyu Wang et al. (2006) developed piperazine-derived N-formamides as Lewis basic catalysts for hydrosilylation of N-aryl imines, showcasing the catalytic potential of piperazine compounds in organic synthesis (Wang, Cheng, Wu, Wei, & Sun, 2006).
Propiedades
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-17-2-4-18(5-3-17)16-25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-8-6-19(24)7-9-20/h2-10,15H,11-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEWHLMZFAYUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)







![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2644154.png)
![5-(4-ethylphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2644155.png)

![1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644158.png)
![Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2644160.png)